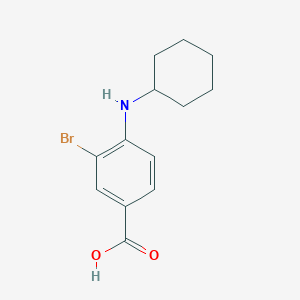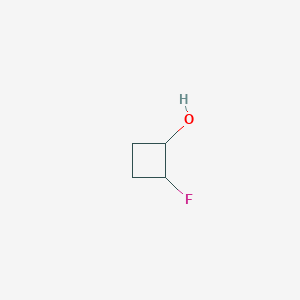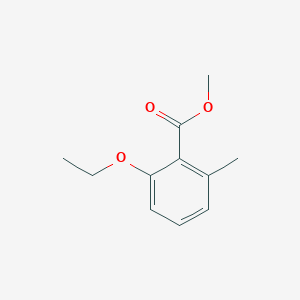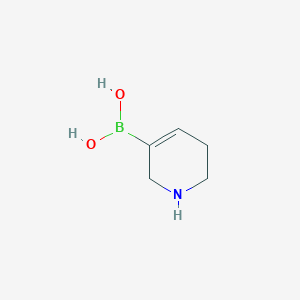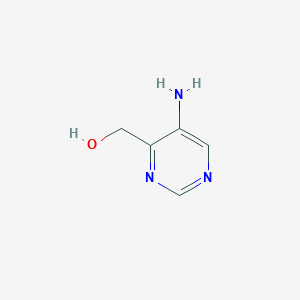
nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is a complex organometallic compound that features a nickel(II) ion coordinated with a chiral ligand system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide typically involves the coordination of nickel(II) salts with the chiral ligand. The ligand is synthesized through a series of steps involving the condensation of benzyl-L-proline with 2-(((carboxylatomethyl)imino)(phenyl)methyl)phenylamine. The final coordination step is carried out in a suitable solvent, such as methanol or ethanol, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various ligands such as phosphines, amines, and carboxylates under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligand environments.
Applications De Recherche Scientifique
Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential interactions with biological molecules and its role in enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide exerts its effects involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets include organic molecules with functional groups that can coordinate to the nickel center, and the pathways involved often include oxidative addition, reductive elimination, and ligand exchange .
Comparaison Avec Des Composés Similaires
- Nickel(II) complexes with mono(imino)pyrrole ligands.
- Nickel(II) pincer complexes.
- Nickel(II) complexes with other chiral ligands .
Comparison: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is unique due to its specific chiral ligand system, which imparts distinct stereochemical properties and catalytic activities. Compared to other nickel(II) complexes, this compound offers enhanced selectivity and efficiency in certain catalytic reactions, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C27H25N3NiO3 |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-[[[2-[[[(2S)-1-benzylpyrrolidin-2-yl]-oxidomethylidene]amino]phenyl]-phenylmethylidene]amino]acetate;nickel(2+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/q;+2/p-2/t24-;/m0./s1 |
Clé InChI |
VPHOGKKKHKQHCW-JIDHJSLPSA-L |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)


![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
